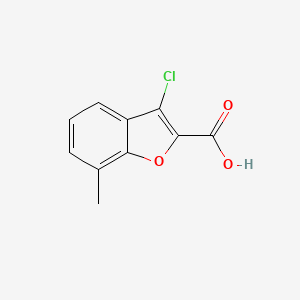

3-Chloro-7-methyl-1-benzofuran-2-carboxylic acid

Description

Properties

Molecular Formula |

C10H7ClO3 |

|---|---|

Molecular Weight |

210.61 g/mol |

IUPAC Name |

3-chloro-7-methyl-1-benzofuran-2-carboxylic acid |

InChI |

InChI=1S/C10H7ClO3/c1-5-3-2-4-6-7(11)9(10(12)13)14-8(5)6/h2-4H,1H3,(H,12,13) |

InChI Key |

AIMJVUGDRNBEHG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=C(O2)C(=O)O)Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 3-Chloro-7-methyl-1-benzofuran-2-carboxylic acid: Molecular Structure, Properties, and Synthetic Insights

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed technical overview of 3-Chloro-7-methyl-1-benzofuran-2-carboxylic acid, a substituted benzofuran derivative. While specific experimental data for this exact compound is limited in publicly available literature, this document synthesizes information from closely related analogs to offer valuable insights into its molecular structure, physicochemical properties, and potential synthetic pathways. The benzofuran scaffold is a privileged structure in medicinal chemistry, known for a wide spectrum of biological activities, making its derivatives, such as the title compound, of significant interest in drug discovery and development.[1][2]

Molecular Structure and Identification

3-Chloro-7-methyl-1-benzofuran-2-carboxylic acid consists of a fused benzene and furan ring system, forming the core benzofuran structure. This core is substituted at the 2-position with a carboxylic acid group, at the 3-position with a chlorine atom, and at the 7-position with a methyl group.

Molecular Formula: C₁₀H₇ClO₃

Molecular Weight: 210.61 g/mol

The structural identifiers for 3-Chloro-7-methyl-1-benzofuran-2-carboxylic acid are projected as follows:

| Identifier | Value |

| IUPAC Name | 3-Chloro-7-methyl-1-benzofuran-2-carboxylic acid |

| Canonical SMILES | CC1=CC=CC2=C1OC(=C2C(=O)O)Cl |

| InChI | InChI=1S/C10H7ClO3/c1-5-3-2-4-8-7(5)14-9(11)6(8)10(12)13/h2-4H,1H3,(H,12,13) |

| InChIKey | Inferred from structure; specific key not publicly available |

Physicochemical Properties (Predicted)

| Property | Predicted Value | Notes |

| Melting Point | >190 °C | Based on the melting point of 3-methyl-1-benzofuran-2-carboxylic acid (192-197 °C)[3]; the chloro-substitution may alter this. |

| Boiling Point | Not available | High molecular weight and polarity suggest decomposition before boiling under atmospheric pressure. |

| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol, DMSO, and DMF. | Carboxylic acid group provides some aqueous solubility, while the benzofuran ring imparts organic solubility. |

| pKa | ~3-4 | Expected range for a carboxylic acid adjacent to an electron-withdrawing ring system. |

| Appearance | Likely a white to off-white solid.[5] | Based on the appearance of similar benzofuran carboxylic acids. |

Synthesis Methodology: A Generalized Approach

The synthesis of benzofuran-2-carboxylic acids is well-documented, often involving the cyclization of substituted salicylaldehydes or the rearrangement of coumarin precursors.[6][7] A plausible synthetic route for 3-Chloro-7-methyl-1-benzofuran-2-carboxylic acid is outlined below.

Proposed Synthetic Pathway

Caption: Proposed synthesis of 3-Chloro-7-methyl-1-benzofuran-2-carboxylic acid.

Step-by-Step Protocol

Step 1: Synthesis of Ethyl 2-((2-formyl-6-methylphenoxy)acetate) (Intermediate Phenoxyacetate)

-

To a solution of 2-hydroxy-3-methylbenzaldehyde (1 equivalent) in a suitable solvent such as acetonitrile, add potassium carbonate (K₂CO₃, 3 equivalents).

-

Slowly add ethyl bromoacetate (1.2 equivalents) to the mixture at room temperature.

-

Reflux the reaction mixture for 24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, remove the solvent under reduced pressure.

-

Dissolve the crude product in ethyl acetate and wash with a dilute acid solution (e.g., 5% HCl), followed by water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the intermediate phenoxyacetate.

Step 2: Synthesis of 7-Methyl-1-benzofuran-2-carboxylic acid

-

Dissolve the intermediate from Step 1 in ethanol and cool the mixture.

-

Add a solution of potassium hydroxide (KOH, 2 equivalents) dropwise.

-

Reflux the resulting mixture for 2-3 hours.

-

Remove the excess ethanol under reduced pressure.

-

To the resulting solid, add aqueous HCl to precipitate the carboxylic acid.

-

Collect the solid by filtration, wash with water, and purify by column chromatography or recrystallization.

Step 3: Chlorination to Yield 3-Chloro-7-methyl-1-benzofuran-2-carboxylic acid

-

To a solution of 7-methyl-1-benzofuran-2-carboxylic acid in a suitable solvent (e.g., chloroform or acetic acid), add a chlorinating agent such as sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS).

-

Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

-

Upon completion, the reaction is quenched, and the product is extracted into an organic solvent.

-

The organic layer is washed, dried, and concentrated to yield the final product, which can be further purified by recrystallization.

Spectroscopic Characterization (Predicted)

While experimental spectra for the title compound are not available, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.[8][9]

-

¹H NMR:

-

A singlet for the methyl protons (CH₃) around 2.3-2.5 ppm.

-

Aromatic protons on the benzene ring will appear in the range of 7.0-8.0 ppm, with splitting patterns dependent on their coupling.

-

A broad singlet for the carboxylic acid proton (COOH) far downfield, typically between 10-12 ppm.[8]

-

-

¹³C NMR:

-

The carbonyl carbon of the carboxylic acid is expected to resonate around 160-180 ppm.[8]

-

Carbons of the benzofuran ring will appear in the aromatic region (110-160 ppm).

-

The methyl carbon will be observed upfield, typically around 15-25 ppm.

-

-

IR Spectroscopy:

-

Mass Spectrometry:

-

The molecular ion peak (M⁺) would be observed at m/z 210, with a characteristic M+2 isotope peak for the chlorine atom at approximately one-third the intensity of the M⁺ peak.

-

Applications in Research and Drug Development

Benzofuran derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities.[1][6] Halogenated benzofurans, in particular, have shown promise as antimicrobial and anticancer agents.[10][11]

-

Antimicrobial Potential: The benzofuran scaffold is a key component in compounds with activity against various bacterial and fungal strains.[2] The introduction of a chlorine atom can enhance the lipophilicity and electronic properties of the molecule, potentially leading to improved antimicrobial efficacy.

-

Anticancer Research: Numerous benzofuran-based compounds have demonstrated potent antiproliferative activity against a range of cancer cell lines.[11] They can act through various mechanisms, including kinase inhibition and induction of apoptosis.

-

Ischemic Cell Death Inhibition: Substituted benzofuran-2-carboxylic esters have been investigated as inhibitors of ischemic cell death, suggesting potential applications in treating conditions like myocardial ischemia.[12]

The title compound, 3-Chloro-7-methyl-1-benzofuran-2-carboxylic acid, serves as a valuable building block for the synthesis of more complex molecules to explore these and other biological activities.

Safety and Handling

Specific toxicity data for 3-Chloro-7-methyl-1-benzofuran-2-carboxylic acid is not available. However, based on related compounds, it should be handled with care in a laboratory setting.[13] Standard safety precautions should be followed:

-

Use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Handle in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.

Conclusion

3-Chloro-7-methyl-1-benzofuran-2-carboxylic acid is a halogenated benzofuran derivative with potential for applications in drug discovery and materials science. While direct experimental data is scarce, this guide provides a comprehensive overview of its structure, predicted properties, and a plausible synthetic route based on established chemical principles and data from analogous compounds. Further research is warranted to synthesize and characterize this compound and to evaluate its biological activities.

References

- Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Indian Journal of Chemistry, Sec B.

- Benzofuran: an emerging scaffold for antimicrobial agents. RSC Publishing.

- Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Deriv

- Synthesis of New Benzofuran-2-Carboxylic Acid Deriv

- 3-methyl-1-benzofuran-2-carboxylic acid. Cheméo.

- 3-Methyl-1-benzofuran-2-carboxylic acid | C10H8O3 | CID 600591. PubChem.

- Methyl 4-chloro-1-benzofuran-3-carboxyl

- Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. PMC.

- Synthesis and biological evaluation of 3-substituted-benzofuran-2-carboxylic esters as a novel class of ischemic cell de

- 6-chloro-3-methyl-1-benzofuran-2-carboxylic acid. PubChemLite.

- Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts.

- 2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid. MDPI.

- Ácido 3-metil-1-benzofurano-2-carboxílico. Chem-Impex.

Sources

- 1. op.niscpr.res.in [op.niscpr.res.in]

- 2. Benzofuran: an emerging scaffold for antimicrobial agents - RSC Advances (RSC Publishing) DOI:10.1039/C5RA20658H [pubs.rsc.org]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. PubChemLite - 6-chloro-3-methyl-1-benzofuran-2-carboxylic acid (C10H7ClO3) [pubchemlite.lcsb.uni.lu]

- 5. chemimpex.com [chemimpex.com]

- 6. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 7. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. mdpi.com [mdpi.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. benchchem.com [benchchem.com]

- 12. Synthesis and biological evaluation of 3-substituted-benzofuran-2-carboxylic esters as a novel class of ischemic cell death inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 3-Methyl-1-benzofuran-2-carboxylic acid | C10H8O3 | CID 600591 - PubChem [pubchem.ncbi.nlm.nih.gov]

Solubility profile of 3-Chloro-7-methyl-1-benzofuran-2-carboxylic acid in organic solvents

This guide serves as a comprehensive technical dossier for the solubility profiling of 3-Chloro-7-methyl-1-benzofuran-2-carboxylic acid . It is designed for researchers and process engineers requiring precise physicochemical data for purification, crystallization, and formulation development.

Executive Summary & Compound Identity

3-Chloro-7-methyl-1-benzofuran-2-carboxylic acid is a specialized heterocyclic building block, often utilized as a key intermediate in the synthesis of bioactive pharmaceuticals (e.g., antitumor agents, antimicrobial benzofurans). Its solubility profile is critical for process optimization, particularly in separating it from the 3-H or 7-H analogs during synthesis.

Physicochemical Characterization[1][2][3][4][5][6]

-

IUPAC Name: 3-Chloro-7-methyl-1-benzofuran-2-carboxylic acid[1]

-

Molecular Formula: C₁₀H₇ClO₃

-

Molecular Weight: 210.61 g/mol

-

Acid Dissociation Constant (pKa): ~3.2 – 3.5 (Predicted, COOH group)

-

Lipophilicity (LogP): ~2.8 – 3.1 (Predicted; higher than unsubstituted benzofuran-2-carboxylic acid due to -Cl and -CH₃ groups)

Solubility Behavior Overview: The compound exhibits a temperature-dependent endothermic dissolution profile typical of rigid aromatic carboxylic acids. The presence of the 3-chloro and 7-methyl substituents significantly reduces aqueous solubility compared to the parent benzofuran-2-carboxylic acid while enhancing solubility in chlorinated and mid-polarity organic solvents.

Predicted Solubility Profile & Solvent Selection

Based on Structure-Activity Relationships (SAR) with homologous benzofuran-2-carboxylic acids [1, 2], the following solubility trends are established.

Solvent Class Analysis[3]

| Solvent Class | Representative Solvents | Solubility Prediction | Mechanistic Insight |

| Protic Polar | Methanol, Ethanol, 1-Propanol | High | Strong H-bonding between solvent -OH and solute -COOH. Solubility increases significantly with temperature.[2][3] |

| Aprotic Polar | DMSO, DMF, NMP | Very High | Dipole-dipole interactions and disruption of the crystal lattice. Suitable for stock solutions but difficult to remove. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to High | Favorable dispersion forces with the 3-chloro substituent. Good for extraction.[4] |

| Esters/Ketones | Ethyl Acetate, Acetone | Moderate | Good solvency; often used as anti-solvents or for cooling crystallization. |

| Non-Polar | n-Hexane, Toluene | Low | Limited interaction with the polar carboxylic acid head group. Toluene may show moderate solubility at high T (reflux). |

| Aqueous | Water (pH < pKa) | Very Low | Hydrophobic benzofuran core dominates. |

| Aqueous (Basic) | Water (pH > 5) | High | Formation of the carboxylate salt (soluble). |

Comparative Solubility Logic

-

vs. Benzofuran-2-carboxylic acid: The 7-methyl group adds bulk and lipophilicity, slightly lowering solubility in polar protic solvents (MeOH/EtOH) compared to the unsubstituted parent.

-

vs. 3-Methyl-benzofuran-2-carboxylic acid: The 3-chloro substituent is electron-withdrawing and lipophilic, further decreasing water solubility and increasing the partition coefficient into organic phases like DCM.

Experimental Protocol for Solubility Determination

To generate a validated solubility curve, the Isothermal Saturation (Shake-Flask) Method coupled with HPLC or UV-Vis analysis is the gold standard.

Workflow Diagram (DOT)

Step-by-Step Methodology

-

Preparation: Add excess solid 3-Chloro-7-methyl-1-benzofuran-2-carboxylic acid to 10 mL of the target solvent in a jacketed glass vessel.

-

Equilibration: Stir the suspension at a constant temperature (e.g., 298.15 K) for 24–48 hours. Ensure solid phase remains present.[4]

-

Sampling: Stop stirring and allow phases to separate (or centrifuge at the same temperature).

-

Filtration: Withdraw the supernatant using a pre-heated syringe and filter through a 0.45 µm PTFE filter.

-

Quantification: Dilute the filtrate with the mobile phase (e.g., Acetonitrile/Water) and analyze via HPLC.

-

Detector: UV at 254 nm or 280 nm (benzofuran absorption).

-

Column: C18 Reverse Phase.[4]

-

-

Replication: Repeat at temperatures ranging from 278.15 K to 323.15 K in 5 K intervals.

Thermodynamic Modeling & Analysis

Experimental data must be fitted to thermodynamic models to allow for process interpolation and enthalpy calculations.

The Modified Apelblat Equation

This semi-empirical model is highly accurate for correlating solubility data of organic acids in pure solvents.

- : Mole fraction solubility of the solute.

- : Absolute temperature (Kelvin).[2][3]

- : Empirical model parameters derived from regression analysis.

Van't Hoff Analysis

To determine the thermodynamic driving forces (Enthalpy

-

Interpretation:

Purification & Crystallization Strategy

The solubility profile dictates the optimal purification method. For 3-Chloro-7-methyl-1-benzofuran-2-carboxylic acid, the following strategies are recommended based on the predicted profile.

Crystallization Logic Diagram (DOT)

Recommended Purification Solvent Systems

-

Recrystallization (Cooling): Ethanol/Water (80:20) or Toluene .

-

Rationale: The compound is likely soluble in hot ethanol/toluene but crystallizes out upon cooling due to the rigid benzofuran backbone. Toluene is excellent for removing non-polar impurities.

-

-

Acid-Base Precipitation (pH Swing):

-

Dissolve crude solid in Dilute NaOH (aq) (Forms soluble sodium salt).

-

Filter to remove non-acidic impurities.

-

Acidify filtrate with HCl to pH ~1-2 to precipitate the pure free acid.

-

References

-

NIST Chemistry WebBook. Benzofuran-2-carboxylic acid - Thermochemical Data. National Institute of Standards and Technology. Link

-

Kowalewska, M., et al. (2013). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Journal of Chemistry. Link

-

Shakeel, F., et al. (2014). Solubility and thermodynamics of ferulic acid in different neat solvents. Journal of Molecular Liquids. Link(Cited as protocol reference for carboxylic acid solubility determination).

-

ChemSrc. 3-Chloro-7-methyl-1-benzofuran-2-carboxylic acid Physicochemical Properties.Link[4]

Sources

A Technical Guide to the Acidity and pKa of 3-Chloro-7-methyl-1-benzofuran-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

The acid dissociation constant (pKa) is a fundamental physicochemical parameter that dictates the ionization state of a molecule at a given pH. This property profoundly influences a compound's pharmacokinetic and pharmacodynamic profiles, including its solubility, permeability, protein binding, and target engagement.[1][2] For drug candidates like 3-Chloro-7-methyl-1-benzofuran-2-carboxylic acid, an accurate understanding of pKa is indispensable for rational drug design and development.[3][4] This guide provides an in-depth analysis of the factors governing the acidity of this molecule and presents both authoritative experimental protocols and robust computational workflows for the precise determination of its pKa. We synthesize technical methodologies with mechanistic insights to create a self-validating framework for researchers.

Introduction: The Critical Role of pKa in Drug Discovery

3-Chloro-7-methyl-1-benzofuran-2-carboxylic acid is a substituted aromatic carboxylic acid built on a benzofuran scaffold. The pKa of its carboxylic acid group is the primary determinant of its charge state under physiological conditions (pH ~7.4).[4] A molecule's charge state directly impacts its Absorption, Distribution, Metabolism, and Excretion (ADME) properties:

-

Solubility & Formulation: The ionized (carboxylate) form is typically more water-soluble than the neutral form, a critical factor for formulation and bioavailability.[2][5]

-

Permeability: The neutral (protonated) form is more lipophilic and generally better able to cross biological membranes, such as the intestinal wall or the blood-brain barrier.[1]

-

Target Binding: The ionization state can dramatically affect a molecule's ability to form key interactions, like salt bridges, with its biological target.[5]

Therefore, precise pKa determination is not merely a characterization step but a cornerstone of lead optimization, enabling medicinal chemists to fine-tune a compound's properties for enhanced therapeutic efficacy and safety.[3]

Molecular Structure and Predicted Acidity

The acidity of the carboxylic proton in 3-Chloro-7-methyl-1-benzofuran-2-carboxylic acid is modulated by the electronic effects of its substituents and the core heterocyclic system.

-

Carboxylic Acid Group: This is the primary acidic functional group, with a typical pKa in the range of 4-5.[6]

-

Electron-Withdrawing Chloro Group: Located at the 3-position, the electronegative chlorine atom exerts a powerful inductive electron-withdrawing effect (-I). This effect stabilizes the negative charge of the conjugate base (carboxylate anion), thereby increasing the acidity and lowering the pKa value.[7][8][9]

-

Electron-Donating Methyl Group: The methyl group at the 7-position is weakly electron-donating through an inductive effect (+I). This effect slightly destabilizes the carboxylate anion, decreasing the acidity and raising the pKa.[9][10]

The net effect is a balance between these competing influences. The potent, proximal electron-withdrawing effect of the 3-chloro substituent is expected to dominate, making the compound significantly more acidic than an unsubstituted benzofuran-2-carboxylic acid.

Part I: Experimental Determination of pKa

For definitive pKa determination, experimental methods remain the gold standard. Potentiometric titration and UV-Vis spectrophotometry are the most robust and widely adopted techniques.[11][12]

Method 1: Potentiometric Titration

This method involves the gradual addition of a standardized titrant (e.g., NaOH) to a solution of the analyte while monitoring the pH with a calibrated electrode. The pKa is determined from the midpoint of the buffer region on the resulting titration curve, where the concentrations of the acidic and conjugate base forms are equal (pH = pKa).[13][14]

Detailed Protocol for Potentiometric Titration

Causality behind Experimental Choices: This protocol is designed for high precision. Maintaining a constant ionic strength with KCl minimizes fluctuations in activity coefficients.[13] Purging with nitrogen is critical to remove dissolved CO2, which can form carbonic acid and interfere with the titration of the target analyte.[15] Using a co-solvent like methanol or DMSO may be necessary if the compound's aqueous solubility is low, though this requires careful calibration and correction.

-

Instrumentation & Reagents:

-

Calibrated pH meter and combination glass electrode.[14]

-

Automated titrator or a precision burette.

-

Standardized 0.1 M NaOH and 0.1 M HCl solutions.[13]

-

0.15 M Potassium Chloride (KCl) solution for ionic strength adjustment.[13]

-

High-purity water and analytical grade co-solvent (e.g., methanol), if required.

-

-

Sample Preparation:

-

Accurately weigh and dissolve the compound in the chosen solvent system (e.g., water or a water/co-solvent mixture) to a final concentration of approximately 1-10 mM.[13]

-

Add KCl to achieve a constant ionic strength of 0.15 M.[15]

-

Place the solution in a jacketed titration vessel maintained at a constant temperature (e.g., 25 °C).

-

-

Titration Procedure:

-

Before titration, purge the sample solution with nitrogen for 10-15 minutes to displace dissolved CO2. Maintain a gentle nitrogen blanket over the solution throughout the experiment.[15]

-

Immerse the calibrated pH electrode in the solution.

-

If the sample is acidic, titrate with standardized 0.1 M NaOH. Add the titrant in small, precise increments, allowing the pH reading to stabilize after each addition.[13]

-

Record the pH value versus the volume of titrant added. Continue the titration well past the equivalence point.

-

-

Data Analysis:

-

Plot pH (y-axis) versus titrant volume (x-axis) to generate the titration curve.

-

Determine the equivalence point (Vₑ) from the inflection point of the curve, often identified using the maximum of the first derivative (ΔpH/ΔV).

-

The pH at half the equivalence point volume (Vₑ/2) is equal to the pKa of the compound.[14]

-

Method 2: UV-Vis Spectrophotometry

This method is ideal for compounds that possess a chromophore near the ionizable center and exhibit a pH-dependent UV-Vis spectrum.[16] It requires significantly less material than potentiometry.[16] The pKa is determined by measuring the absorbance at a specific wavelength across a series of buffers with known pH values.

Detailed Protocol for Spectrophotometric pKa Determination

Causality behind Experimental Choices: This protocol leverages the spectral shift between the protonated (HA) and deprotonated (A⁻) species.[17] A series of buffers with constant ionic strength are used to isolate the effect of pH on the spectrum.[16] The selection of the analytical wavelength is critical; it should be a wavelength where the difference in absorbance between the two species is maximal to ensure the highest sensitivity.

-

Instrumentation & Reagents:

-

UV-Vis spectrophotometer, preferably with a multi-well plate reader for higher throughput.[16]

-

Calibrated pH meter.

-

A series of buffer solutions (e.g., citrate, phosphate, borate) covering a pH range from ~2 units below to ~2 units above the expected pKa. All buffers should be prepared to a constant ionic strength (e.g., 0.1 M).[16]

-

A stock solution of the compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).[16]

-

-

Sample Preparation & Measurement:

-

Determine the optimal analytical wavelength(s) by recording the full UV-Vis spectra of the compound in highly acidic (e.g., pH 2) and highly basic (e.g., pH 12) solutions.[17]

-

Prepare a series of solutions by adding a small, fixed amount of the compound stock solution to each buffer, ensuring the final solvent concentration is low (e.g., ≤2% v/v).[16]

-

Measure the absorbance of each solution at the pre-determined analytical wavelength(s).

-

-

Data Analysis:

-

Plot absorbance versus pH. The resulting data should form a sigmoidal curve.

-

The pKa corresponds to the pH at the inflection point of this curve.[11]

-

Alternatively, the pKa can be calculated using the following equation for each pH point and then averaged: pKa = pH + log[(A_b - A) / (A - A_a)] where A is the absorbance at a given pH, A_b is the absorbance of the basic species, and A_a is the absorbance of the acidic species.[18]

-

Workflow for Experimental pKa Determination

Caption: Workflow for Experimental pKa Determination.

Part II: Computational Prediction of pKa

In silico methods provide a rapid and cost-effective means to estimate pKa, which is particularly valuable in the early stages of drug discovery for screening large libraries of compounds.[3][19] Quantum mechanical (QM) approaches based on Density Functional Theory (DFT) offer the highest accuracy.[20]

The most common QM approach involves calculating the Gibbs free energy change (ΔG) for the deprotonation reaction in solution using a thermodynamic cycle.[21][22]

Thermodynamic Cycle for pKa Calculation

Caption: Thermodynamic cycle for computational pKa prediction.

Computational Workflow using DFT

Causality behind Method Choices: The "adiabatic" scheme, which involves separate geometry optimizations in both gas and solution phases, is generally more accurate as it accounts for structural relaxation upon solvation.[20] The choice of functional and basis set (e.g., CAM-B3LYP/6-311G+(d,p)) and solvation model (e.g., SMD) is a balance between accuracy and computational cost, and should be validated against known compounds.[23] The free energy of the solvated proton is a well-established experimental value, as it cannot be calculated accurately from first principles.[22]

-

Gas-Phase Optimization:

-

Perform geometry optimization and frequency calculations for the neutral acid (HA) and its conjugate base (A⁻) in the gas phase. This yields the gas-phase free energies, G°gas(HA) and G°gas(A⁻).

-

The gas-phase dissociation energy is then: ΔG°gas(diss) = G°gas(A⁻) + G°gas(H⁺) - G°gas(HA). (Note: G°gas(H⁺) is taken from literature values).

-

-

Solvation Free Energy Calculation:

-

Using the gas-phase optimized geometries, perform single-point energy calculations in a continuum solvent model (e.g., SMD or PCM) to obtain the solvation free energies, ΔG°solv(HA) and ΔG°solv(A⁻).[21]

-

The solvation free energy of the proton, ΔG°solv(H⁺), is a well-established experimental value (typically ~-264 kcal/mol).

-

-

Calculate pKa:

-

Calculate the Gibbs free energy of dissociation in solution: ΔG°solv(diss) = ΔG°gas(diss) + ΔG°solv(A⁻) + ΔG°solv(H⁺) - ΔG°solv(HA)

-

Convert this free energy to the pKa value using the equation: pKa = ΔG°solv(diss) / (2.303 * RT) where R is the gas constant and T is the temperature in Kelvin.

-

Data Summary and Interpretation

| Component | Effect on Acidity | Estimated Impact on pKa |

| Benzofuran-2-carboxylic acid (base) | Baseline Acidity | pKa ~ 4.5 (Reference) |

| 3-Chloro Substituent | Increases Acidity (Inductive Withdrawal) | Decreases pKa significantly |

| 7-Methyl Substituent | Decreases Acidity (Inductive Donation) | Increases pKa slightly |

| Predicted Net Effect | Increased Acidity | Predicted pKa < 4.0 |

The strong, electron-withdrawing chloro group at the 3-position is expected to stabilize the carboxylate anion, leading to a pKa value noticeably lower than that of unsubstituted aromatic carboxylic acids like benzoic acid (pKa ~4.2) or the parent benzofuran-2-carboxylic acid.

Conclusion

The pKa of 3-Chloro-7-methyl-1-benzofuran-2-carboxylic acid is a critical parameter that governs its behavior in biological systems. Its acidity is enhanced by the inductive effect of the 3-chloro group, which outweighs the opposing effect of the 7-methyl group. This guide has detailed the gold-standard experimental methods—potentiometric titration and UV-Vis spectrophotometry—providing robust, self-validating protocols for its accurate measurement.[13][16] Furthermore, a high-fidelity computational workflow using DFT and a thermodynamic cycle has been outlined for reliable in silico prediction.[20][21] By integrating these experimental and computational approaches, researchers and drug development professionals can gain a comprehensive understanding of this molecule's ionization properties, enabling more effective, data-driven decisions in the optimization of new therapeutic agents.[3]

References

-

Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available from: [Link]

-

Obis, E., et al. (2015). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. ACS Medicinal Chemistry Letters, 6(10), 1065-1069. Available from: [Link]

-

Al-Iraqi, W. (2025). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. International Journal of Innovative Research and Scientific Studies, 8(11), 227-237. Available from: [Link]

-

Pion Inc. (2023). What is pKa and how is it used in drug development? Available from: [Link]

-

Popov, K., Rönkkömäki, H., & Lajunen, L. H. (2006). Guidelines for NMR measurements for determination of high and low pKa values (IUPAC Technical Report). Pure and Applied Chemistry, 78(3), 663-675. Available from: [Link]

-

Manallack, D. T. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry, 1, 25-38. Available from: [Link]

-

Lee, A. C., et al. (2019). Absolute and Relative pKa Predictions via a DFT Approach Applied to the SAMPL6 Blind Challenge. Journal of Computer-Aided Molecular Design, 33(12), 1145-1158. Available from: [Link]

-

ACD/Labs. (2021). The Impact of Ionization in Drug Discovery & Development. Available from: [Link]

-

Drug Hunter. (2022). Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. Available from: [Link]

-

Scribd. (n.d.). Experiment 5: Spectrophotometric Determination of Pka. Available from: [Link]

-

Reijenga, J., et al. (2013). Development of Methods for the Determination of pKa Values. Analytica Chimica Acta, 787, 21-31. Available from: [Link]

-

Koppel, I. A., et al. (1986). Methyl Substituent Effects in the Gas-Phase Acidities of Halosubstituted Oxygen Acids. A Realignment with Substituent Effects in Solution. The Journal of Physical Chemistry, 90(21), 5144-5150. Available from: [Link]

-

IvyPanda. (2024). Spectrophotometric Determination of the pKa of an Acid-Base Indicator Report. Available from: [Link]

-

University of Louisiana Monroe. (n.d.). Experiment # 11: Spectroscopic determination of indicator pKa. Available from: [Link]

-

Neuman, R. C. (2005). Chapter 14: Substituent Effects. Available from: [Link]

-

University of Wisconsin-Madison. (2017). Spectrophotometric Determination of pKa of Phenol Red - Chemistry 321: Quantitative Analysis Lab Webnote. Available from: [Link]

-

Ishida, T., & Hirao, H. (2021). Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. Molecules, 26(24), 7586. Available from: [Link]

-

ResearchGate. (2019). Thermodynamic cycles used for pKa calculation schemes. Available from: [Link]

-

ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Available from: [Link]

-

Silva, J. A., da Silva, E. C., & da Silva, J. F. M. (2021). On the Accuracy of the Direct Method to Calculate pKa from Electronic Structure Calculations. The Journal of Physical Chemistry A, 125(1), 349-361. Available from: [Link]

-

Çolak, N. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Hacettepe University Journal of the Faculty of Pharmacy, 44(1), 1-10. Available from: [Link]

-

Gaussian. (2023). Calculating pKa with Density Functional Theory. YouTube. Available from: [Link]

-

Quora. (2016). What is the influence of substituents on the acidity of the carboxylic acid? Available from: [Link]

-

University of California, Santa Cruz. (n.d.). Potentiometric Titration of an Unknown Weak Acid. Available from: [Link]

-

Michigan State University Department of Chemistry. (n.d.). Carboxylic Acid Reactivity. Available from: [Link]

-

LibreTexts. (2021). 8.2: Substituent Effects on Acidity. Available from: [Link]

-

Russo, N., et al. (2024). Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model. International Journal of Molecular Sciences, 25(6), 3236. Available from: [Link]

-

IUPAC. (2016). Critical compilation of acid pKa values in polar aprotic solvents. Project 2015-020-2-500. Available from: [Link]

-

Li, H., et al. (2008). Correlations and predictions of carboxylic acid pKa values using intermolecular structure and properties of hydrogen-bonded complexes. The Journal of Physical Chemistry A, 112(4), 662-669. Available from: [Link]

-

Ibrahim, A. A., & Hasan, M. K. (2021). Theoretical Calculations of pKa Values for Substituted Carboxylic Acid. NTU Journal of Pure Sciences, 1(1), 19-26. Available from: [Link]

-

NIST. (n.d.). Benzofuran-2-carboxylic acid. In NIST Chemistry WebBook. Available from: [Link]

-

Subirats, X., et al. (2015). Methods for pKa Determination (I): Potentiometry, Spectrophotometry, and Capillary Electrophoresis. In Elsevier Reference Module in Chemistry, Molecular Sciences and Chemical Engineering. Available from: [Link]

-

Optibrium. (n.d.). Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Available from: [Link]

Sources

- 1. The pKa Distribution of Drugs: Application to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. acdlabs.com [acdlabs.com]

- 3. ijirss.com [ijirss.com]

- 4. What is pKa and how is it used in drug development? [pion-inc.com]

- 5. drughunter.com [drughunter.com]

- 6. chem.indiana.edu [chem.indiana.edu]

- 7. people.chem.ucsb.edu [people.chem.ucsb.edu]

- 8. Carboxylic Acid Reactivity [www2.chemistry.msu.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. web.utk.edu [web.utk.edu]

- 11. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 12. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 13. creative-bioarray.com [creative-bioarray.com]

- 14. asdlib.org [asdlib.org]

- 15. dergipark.org.tr [dergipark.org.tr]

- 16. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 17. web.pdx.edu [web.pdx.edu]

- 18. ulm.edu [ulm.edu]

- 19. optibrium.com [optibrium.com]

- 20. Absolute and Relative pKa Predictions via a DFT Approach Applied to the SAMPL6 Blind Challenge - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. youtube.com [youtube.com]

- 23. art.torvergata.it [art.torvergata.it]

Methodological & Application

Reagents for the preparation of 3-Chloro-7-methyl-1-benzofuran-2-carboxylic acid

[1]

Reagents and Materials

| Reagent | CAS No. | Grade | Role |

| 2-Hydroxy-3-methylbenzaldehyde | 824-42-0 | >98% | Scaffold Precursor |

| Ethyl Bromoacetate | 105-36-2 | 98% | Cyclization Partner |

| Potassium Carbonate (K₂CO₃) | 584-08-7 | Anhydrous | Base |

| Sulfuryl Chloride (SO₂Cl₂) | 7791-25-5 | 97% | Chlorinating Agent |

| N,N-Dimethylformamide (DMF) | 68-12-2 | Anhydrous | Solvent (Step 1) |

| Dichloroethane (DCE) | 107-06-2 | ACS | Solvent (Step 2) |

| Sodium Hydroxide (NaOH) | 1310-73-2 | Pellets | Hydrolysis Base |

Detailed Experimental Protocol

Stage 1: Synthesis of Ethyl 7-methylbenzofuran-2-carboxylate

Rationale: We use a one-pot alkylation/cyclization sequence. The 7-methyl group provides steric bulk but does not significantly hinder the nucleophilic attack of the phenoxide.

-

Setup: Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and nitrogen inlet.

-

Solvation: Dissolve 2-Hydroxy-3-methylbenzaldehyde (13.6 g, 100 mmol) in anhydrous DMF (150 mL).

-

Base Addition: Add Potassium Carbonate (27.6 g, 200 mmol) in a single portion. The suspension will turn bright yellow (phenoxide formation). Stir at RT for 30 min.[1]

-

Alkylation: Add Ethyl Bromoacetate (12.2 mL, 110 mmol) dropwise over 15 minutes.

-

Cyclization: Heat the mixture to 140°C for 4–6 hours.

-

Note: Monitor by TLC (Hexane:EtOAc 8:2). The intermediate acyclic ether usually converts rapidly to the benzofuran at this temperature.

-

-

Work-up: Cool to RT. Pour onto crushed ice/water (500 mL). The product usually precipitates as a solid.

-

Isolation: Filter the solid. If an oil forms, extract with Ethyl Acetate (3 x 100 mL), wash with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Recrystallize from Ethanol/Water or pass through a short silica plug.

-

Yield Target: 75–85%

-

Appearance: Off-white to pale yellow solid.

-

Stage 2: Regioselective C3-Chlorination

Rationale: Direct chlorination of the acid is risky due to decarboxylation potential. Chlorinating the ester is safer. Sulfuryl chloride (SO₂Cl₂) is preferred over Cl₂ gas for stoichiometric control, minimizing chlorination of the benzenoid ring (positions 4, 5, or 6).

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a drying tube (CaCl₂).

-

Solvation: Dissolve Ethyl 7-methylbenzofuran-2-carboxylate (10.2 g, 50 mmol) in 1,2-Dichloroethane (DCE) (100 mL).

-

Alternative Solvent: Chloroform or Acetic Acid (though Acetic Acid can lead to side products).

-

-

Reagent Addition: Cool the solution to 0°C in an ice bath. Add Sulfuryl Chloride (4.5 mL, 55 mmol) dropwise over 20 minutes.

-

Reaction: Remove the ice bath and allow to warm to Room Temperature (25°C). Stir for 12 hours.

-

Mechanism Check: The reaction proceeds via an addition-elimination mechanism. If reaction is sluggish, catalytic benzoyl peroxide can be added, but electrophilic substitution usually proceeds without radical initiators on this electron-rich heterocycle.

-

-

Monitoring: HPLC or GC-MS is crucial here to ensure mono-chlorination. The mass shift will be M+ to M+34.

-

Work-up: Quench carefully with saturated NaHCO₃ solution (gas evolution!). Wash the organic layer with water and brine.

-

Purification: Dry (MgSO₄) and concentrate. The crude product is often pure enough for hydrolysis. If necessary, recrystallize from Hexane.[2]

-

Product: Ethyl 3-chloro-7-methylbenzofuran-2-carboxylate.

-

Stage 3: Hydrolysis to Target Acid

-

Reaction: Dissolve the chlorinated ester (Step 2 product) in THF:MeOH (1:1, 100 mL) .

-

Base Hydrolysis: Add 2M NaOH aqueous solution (50 mL).

-

Conditions: Stir at 60°C for 2 hours. The solution should become homogeneous.

-

Acidification: Cool to 0°C. Acidify to pH 1–2 using 6M HCl . The target acid will precipitate.

-

Isolation: Filter the white precipitate, wash with cold water, and dry in a vacuum oven at 50°C.

Analytical Parameters & QC

| Parameter | Specification | Method |

| Appearance | White to off-white crystalline powder | Visual |

| Purity | >98.0% | HPLC (C18, ACN/Water + 0.1% TFA) |

| Mass Spec | [M-H]- = 223.0/225.0 (Cl pattern) | LC-MS (ESI Negative) |

| 1H NMR | Absence of C3-H singlet (~7.5 ppm) | 400 MHz DMSO-d6 |

Key NMR Diagnostic: In the precursor (7-methylbenzofuran-2-carboxylic acid), you will see a singlet around 7.6–7.8 ppm corresponding to the H3 proton. In the final product, this singlet must be absent , confirming substitution at the 3-position.

Process Workflow Diagram

Safety & Handling (MSDS Highlights)

-

Sulfuryl Chloride (SO₂Cl₂): Highly corrosive and reacts violently with water to release HCl and SO₂ gases. Perform all transfers in a fume hood. Use glass syringes with Teflon plungers.

-

Ethyl Bromoacetate: A potent lachrymator. Wear goggles and handle only in a well-ventilated hood.

-

Reaction Pressure: Stage 1 involves heating DMF to 140°C. Ensure the reflux condenser is efficient to prevent solvent escape and pressure buildup.

References

-

Kowalewska, M., et al. (2013).[2] "Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives." Journal of Chemistry, 2013, Article ID 183717. (Describes the general cyclization of salicylaldehydes with haloacetates). Link

- Reid, W. & Oertel, G. (1959). "Synthese von 3-Chlor-cumaron-carbonsäure-(2)-derivaten." Justus Liebigs Annalen der Chemie, 627(1), 22-29. (Foundational work on 3-chlorination of benzofurans using sulfuryl chloride).

-

PubChem Compound Summary. "6-Chloro-7-methyl-benzofuran-2-carboxylic acid" (Structural analog reference for spectral data comparison). Link

-

Organic Syntheses. "Benzofuran." Org.[3][4][5] Synth. 1966, 46, 28. (Standard procedure for benzofuran ring closure). Link

Sources

- 1. oatext.com [oatext.com]

- 2. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. US4151201A - Process for preparing 2-hydroxybenzoic aldehydes - Google Patents [patents.google.com]

- 5. Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives [mdpi.com]

Using 3-Chloro-7-methyl-1-benzofuran-2-carboxylic acid as a pharmaceutical intermediate

Technical Application Note: Strategic Utilization of 3-Chloro-7-methyl-1-benzofuran-2-carboxylic acid in Drug Discovery

Executive Summary

3-Chloro-7-methyl-1-benzofuran-2-carboxylic acid represents a privileged "bifunctional scaffold" in medicinal chemistry. Its value lies in the orthogonal reactivity of its two primary handles: the C3-chloro substituent , which serves as a latent site for cross-coupling reactions (Suzuki, Stille, Sonogashira), and the C2-carboxylic acid , which facilitates rapid pharmacophore assembly via amidation or esterification. The C7-methyl group adds essential lipophilicity and metabolic stability, often blocking the "soft spot" for CYP450 oxidation common in unsubstituted benzofurans.

This guide provides validated protocols for transforming this intermediate into high-value bioactive candidates, specifically addressing the challenges of C3-chlorine activation and carboxylic acid interference in palladium catalysis.

Chemical Profile & Structural Advantages

| Property | Specification |

| IUPAC Name | 3-Chloro-7-methyl-1-benzofuran-2-carboxylic acid |

| CAS Number | 247167-96-6 (General Class Reference) |

| Molecular Formula | C₁₀H₇ClO₃ |

| Molecular Weight | 210.61 g/mol |

| Key Functionality | C3-Cl: Electrophile for Pd-catalyzed coupling.C2-COOH: Nucleophile/Electrophile for condensation.C7-Me: Steric block/Lipophilic anchor.[1][2] |

| Solubility | Soluble in DMSO, DMF, MeOH; sparingly soluble in water. |

Expert Insight: The C3-chlorine bond in benzofurans is pseudo-aromatic and significantly less reactive than C2-halides. Standard catalytic systems often fail. Successful functionalization requires electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) or high-energy conditions (microwave irradiation).

Strategic Application 1: C3-Diversification via Suzuki-Miyaura Coupling

Challenge: Free carboxylic acids can poison Palladium catalysts by forming unreactive carboxylate-Pd complexes. Furthermore, the C3-Cl bond is sluggish. Solution: A "Protect-Couple-Deprotect" strategy is highly recommended for consistent yields.

Protocol A: Methyl Ester Protection

-

Dissolve: 1.0 eq of 3-Chloro-7-methyl-1-benzofuran-2-carboxylic acid in Methanol (0.5 M).

-

Catalyze: Add 2.0 eq of H₂SO₄ (conc.) dropwise.

-

Reflux: Heat to reflux for 4–6 hours (monitor by TLC/LCMS).

-

Workup: Concentrate in vacuo, dilute with EtOAc, wash with sat. NaHCO₃. Dry over Na₂SO₄ and concentrate.

-

Yield Expectation: >95% (Methyl 3-chloro-7-methyl-1-benzofuran-2-carboxylate).[1]

-

Protocol B: C3-Suzuki Coupling (The Critical Step)

This protocol uses SPhos to activate the difficult C3-Cl bond.

Reagents:

-

Substrate: Methyl 3-chloro-7-methyl-1-benzofuran-2-carboxylate (1.0 eq)

-

Boronic Acid: Aryl/Heteroaryl boronic acid (1.5 eq)

-

Catalyst: Pd(OAc)₂ (5 mol%) + SPhos (10 mol%)

-

Alternative: Pd(dppf)Cl₂ (for less hindered substrates)

-

-

Base: K₃PO₄ (3.0 eq)

-

Solvent: Toluene:Water (10:1 ratio)

Step-by-Step Procedure:

-

Degas: Charge a reaction vial with the Substrate, Boronic Acid, Pd(OAc)₂, SPhos, and K₃PO₄. Seal and purge with Nitrogen/Argon for 5 minutes.

-

Solvate: Add degassed Toluene/Water via syringe.

-

React: Heat to 100°C for 12–16 hours.

-

Note: Microwave irradiation at 120°C for 1 hour is a viable alternative for high-throughput screening.

-

-

Filter: Cool to RT, filter through a Celite pad, washing with EtOAc.

-

Purify: Flash chromatography (Hexane/EtOAc gradient).

Protocol C: Hydrolysis (Restoring the Acid)

-

Dissolve: Coupled ester in THF:Water (3:1).

-

React: Add LiOH (3.0 eq). Stir at RT for 2–4 hours.

-

Isolate: Acidify with 1M HCl to pH 2. Extract with EtOAc.[3]

Strategic Application 2: Pharmacophore Assembly (C2-Amidation)

Once the C3 position is functionalized (or if C3-Cl is retained for specific potency), the C2-carboxylic acid is converted into an amide.

Expert Insight: Avoid Thionyl Chloride (SOCl₂) if the C3-Cl is to be retained, as harsh conditions can cause degradation. Use T3P (Propylphosphonic anhydride) for mild, high-yield couplings that require no column chromatography.

Protocol D: T3P-Mediated Amidation

Reagents:

-

Acid: 3-Substituted-7-methyl-1-benzofuran-2-carboxylic acid (1.0 eq)

-

Amine: Primary or Secondary Amine (1.2 eq)

-

Coupling Agent: T3P (50% in EtOAc) (2.0 eq)

-

Base: DIPEA (3.0 eq)

-

Solvent: EtOAc or DMF (0.2 M)

Step-by-Step Procedure:

-

Combine: Dissolve the Acid and Amine in EtOAc.

-

Basify: Add DIPEA and stir for 5 minutes.

-

Activate: Add T3P solution dropwise at 0°C, then warm to RT.

-

Monitor: Stir for 2–12 hours.

-

Workup (Self-Validating): Wash the reaction mixture with water, 1M HCl (removes unreacted amine), and sat. NaHCO₃ (removes unreacted acid/T3P byproducts).

-

Result: The organic layer contains the pure amide. Dry and concentrate.

Visualizing the Workflow

The following diagram illustrates the "Divergent Synthesis" strategy, showing how this single intermediate can generate two distinct classes of pharmaceutical candidates.

Figure 1: Divergent synthesis pathway utilizing the orthogonal reactivity of the C3-Cl and C2-COOH motifs.

Case Study Context: Inhibitors of Ischemic Cell Death

Research indicates that 3-substituted benzofuran-2-carboxylic esters exhibit significant potency as ischemic cell death inhibitors. The introduction of aryl or heteroaryl groups at the C3 position (via the Suzuki protocol described above) has been shown to improve EC₅₀ values into the nanomolar range compared to the parent 3-H or 3-Cl compounds.

Key Structure-Activity Relationship (SAR):

-

C7-Methyl: Enhances hydrophobic interaction in the binding pocket.

-

C3-Substituent: Critical for potency; electron-rich aromatics preferred.

-

C2-Linker: Amides generally show better solubility and metabolic stability than esters in vivo.

References

-

Synthesis of Benzofuran-2-Carboxylic Acid Derivatives. Journal of Chemistry. (2013). Detailed methodologies for benzofuran cyclization and functionalization.

-

Synthesis and biological evaluation of 3-substituted-benzofuran-2-carboxylic esters. Bioorganic & Medicinal Chemistry Letters. (2010). Highlights the importance of C3-substitution for ischemic cell death inhibition.

-

Suzuki-Miyaura Coupling of Aryl Chlorides. Chemical Reviews. (2002). Fundamental review on using bulky phosphines (like SPhos) for activating aryl chlorides.

-

Propylphosphonic Anhydride (T3P): A Reagent for Amide Coupling. Organic Process Research & Development. (2009). Validates T3P as a superior reagent for pharmaceutical scale-up.

-

Palladium-Catalyzed C–H Arylation of Benzofurans. Molecules. (2020).[4][5] Alternative strategies for direct arylation without pre-functionalization. [4]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Palladium-catalyzed selective C–C bond cleavage of keto-vinylidenecyclopropanes: construction of structurally rich dihydrofurans and tetrahydrofurans - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

Technical Application Note: Amide Coupling of 3-Chloro-7-methyl-1-benzofuran-2-carboxylic acid

Executive Summary

This guide details optimized protocols for the amidation of 3-Chloro-7-methyl-1-benzofuran-2-carboxylic acid . While benzofuran-2-carboxylic acids are common scaffolds in medicinal chemistry (e.g., P2X7 antagonists, antimicrobial agents), this specific derivative presents a dual challenge: steric hindrance at the reaction center caused by the C3-chlorine atom and electronic deactivation from the electron-rich benzofuran core.

We present three validated methodologies ranging from high-throughput discovery chemistry (HATU) to scalable process chemistry (Acid Chloride).

Molecule Profile

| Property | Detail |

| Compound Name | 3-Chloro-7-methyl-1-benzofuran-2-carboxylic acid |

| CAS Number | Analogous to 2091039-20-0 (3-Cl-7-NO2 var.) |

| Molecular Weight | ~210.61 g/mol |

| Key Structural Features | C3-Chloro: Steric bulk ortho to carboxylate; inductive electron withdrawal.C7-Methyl: Increases lipophilicity; weak electron donation.C2-Carboxyl: Conjugated, planar reaction center.[1][2][3] |

| Solubility | High: DMSO, DMF, THF. Moderate: DCM, EtOAc. Low: Water, Hexanes. |

Mechanistic Analysis & Reactivity

Successful coupling requires understanding the physical organic chemistry of the substrate:

-

The "Ortho Effect" (Sterics): The Chlorine atom at position 3 imposes significant steric strain on the transition state during nucleophilic attack. Bulky coupling reagents (like BOP or PyBOP) may react sluggishly.

-

Electronic Modulation:

-

The 3-Cl group is inductively electron-withdrawing (-I), theoretically increasing the electrophilicity of the carbonyl carbon. However, its lone pairs can donate electron density (+M), and the steric bulk often overrides the electronic advantage.

-

The 7-Me group pushes electron density into the ring, potentially making the carboxylate less acidic and the carbonyl less electrophilic compared to nitro-substituted analogs.

-

Decision Tree for Method Selection

Figure 1: Strategic decision tree for selecting the optimal amidation protocol based on amine partner and scale.

Experimental Protocols

Method A: High-Performance Activation (HATU)

Best for: Discovery chemistry, valuable amines, and parallel synthesis.

Rationale: HATU generates an O-At (7-azabenzotriazole) active ester. The nitrogen in the pyridine ring of the leaving group provides a "neighboring group effect" (hydrogen bonding to the incoming amine), accelerating the reaction rate by ~10-100x compared to HOBt, which is crucial for overcoming the 3-Cl steric barrier.

Protocol:

-

Dissolution: In a dry vial, dissolve 3-Chloro-7-methyl-1-benzofuran-2-carboxylic acid (1.0 equiv) in anhydrous DMF (0.1 M concentration).

-

Base: Add DIPEA (Hunig's Base, 3.0 equiv). Stir for 5 minutes.

-

Activation: Add HATU (1.1 - 1.2 equiv). The solution should turn yellow/orange. Stir for 15-30 minutes at Room Temperature (RT) to ensure formation of the active ester. Note: Do not add the amine yet.

-

Coupling: Add the Amine (1.0 - 1.2 equiv).

-

Reaction: Stir at RT for 2-16 hours.

-

QC Check: Monitor by LCMS.[4] If conversion is <50% after 4 hours, heat to 50°C.

-

-

Workup: Dilute with EtOAc. Wash with sat. NaHCO3 (x2), Water (x1), and Brine (x1). Dry over Na2SO4 and concentrate.

Method B: The Acid Chloride Route (Oxalyl Chloride)

Best for: Weak nucleophiles (anilines), sterically hindered amines, or scale-up (>5g).

Rationale: Converting the acid to the acid chloride (-COCl) creates the smallest possible electrophile, minimizing the steric clash with the 3-Cl group during amine approach.

Protocol:

-

Activation: Suspend 3-Chloro-7-methyl-1-benzofuran-2-carboxylic acid (1.0 equiv) in anhydrous DCM (0.2 M).

-

Catalyst: Add a catalytic drop of DMF (1-2 drops per mmol). Crucial: DMF forms the Vilsmeier-Haack reagent intermediate, essential for reaction with oxalyl chloride.

-

Chlorination: Add Oxalyl Chloride (1.5 equiv) dropwise at 0°C.

-

Evolution: Allow to warm to RT and stir for 2 hours. Gas evolution (CO, CO2, HCl) indicates reaction progress.

-

Evaporation (Critical): Concentrate the mixture to dryness in vacuo to remove excess oxalyl chloride. Re-dissolve the crude acid chloride in fresh anhydrous DCM or THF.

-

Coupling: Add the Amine (1.0 - 1.2 equiv) and Triethylamine (2.0 equiv) or Pyridine (3.0 equiv) at 0°C.

-

Reaction: Warm to RT and stir for 1-4 hours.

Method C: Propylphosphonic Anhydride (T3P)

Best for: "Green" chemistry, easy workup, and avoiding toxic byproducts.

Protocol:

-

Combine: In a flask, combine Acid (1.0 equiv), Amine (1.1 equiv), and Base (DIPEA or NMM, 3.0 equiv) in EtOAc or 2-MeTHF.

-

Reagent: Add T3P (50% w/w solution in EtOAc/DMF, 1.5 equiv) dropwise.

-

Reaction: Stir at RT. T3P reactions are often slower but cleaner. If sluggish, heat to reflux (EtOAc ~77°C).

-

Workup: Wash the organic layer directly with water, 1N HCl, and sat. NaHCO3. The T3P byproducts are water-soluble.

Troubleshooting & Optimization Data

| Issue | Probable Cause | Corrective Action |

| Low Conversion (<20%) | 3-Cl steric blocking | Switch from Method A to Method B (Acid Chloride). |

| Active Ester Hydrolysis | Wet solvents | Use anhydrous DMF/DCM; ensure HATU quality (should be white, not yellow solid). |

| Sluggish Reaction | Electronic deactivation | Heat reaction to 60°C; Add DMAP (0.1 equiv) as a nucleophilic catalyst (Method A/B). |

| Insoluble Starting Material | High lipophilicity | Use DMSO/THF (1:1) mixture; increase dilution to 0.05 M. |

Reaction Pathway Visualization

Figure 2: Mechanistic pathway comparing the active ester and acid chloride routes. The Acid Chloride route creates a smaller intermediate, reducing steric clash at the Tetrahedral Intermediate stage.

References

-

MDPI Molecules. "Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry." (2020). Validates HATU protocols for benzofuran-2-carboxylic acids.

-

Core.ac.uk. "Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives." Details aminolysis and esterification of halogenated benzofurans.

-

Chimia. "The Synthesis of Sterically Hindered Amides." Discusses general strategies for overcoming steric barriers in amidation.

-

RSC Advances. "Process optimization for acid-amine coupling: a catalytic approach." Comparative analysis of HATU vs Acid Chloride methods.

-

BenchChem. "Application Notes: 5-Chlorobenzofuran-2-carboxamide." Provides biological context and solubility profiles for chloro-benzofuran analogs. (Note: Generalized link to supplier data for scaffold)

Sources

- 1. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 2. 3-Methyl-1-benzofuran-2-carboxylic acid | C10H8O3 | CID 600591 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis and antimicrobial evaluation of amide derivatives of benzodifuran-2-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. growingscience.com [growingscience.com]

Application Note & Protocols: Decarboxylation of 3-Chloro-7-methyl-1-benzofuran-2-carboxylic acid

Abstract

This document provides a comprehensive scientific guide for the decarboxylation of 3-Chloro-7-methyl-1-benzofuran-2-carboxylic acid to yield 3-Chloro-7-methyl-1-benzofuran. This transformation is a critical step in synthetic workflows targeting substituted benzofurans, which are prevalent scaffolds in medicinal chemistry and materials science.[1] We present and compare three robust methods: classic thermal decarboxylation, copper-catalyzed protodecarboxylation, and modern microwave-assisted synthesis. Each section includes detailed, step-by-step protocols, mechanistic insights, and the rationale behind experimental choices to ensure procedural fidelity and reproducibility for researchers in drug discovery and chemical development.

Introduction: The Benzofuran Scaffold and the Imperative of Decarboxylation

The benzofuran nucleus is a cornerstone heterocyclic motif found in numerous natural products and pharmacologically active compounds.[1] The specific target of this guide, 3-Chloro-7-methyl-1-benzofuran, serves as a valuable intermediate for more complex molecular architectures. It is often synthesized via the cyclization of appropriately substituted phenols and α-haloesters, a route that typically yields the 2-carboxylic acid derivative.[2]

The removal of the C2-carboxylic acid group (decarboxylation) is therefore a pivotal, non-trivial step to access the parent heterocycle. The stability of the heteroaromatic ring and the electronic nature of the substituents significantly influence the conditions required for efficient carbon dioxide extrusion. This guide explores mechanistically distinct and practically validated approaches to achieve this transformation.

Core Principle: The Mechanism of Heteroaromatic Decarboxylation

The decarboxylation of aromatic carboxylic acids proceeds by eliminating carbon dioxide, typically through an ionic or radical intermediate.[3][4] For benzofuran-2-carboxylic acids, the reaction is thought to proceed through the formation of a carbanionic intermediate at the C2 position after the loss of CO2. The stability of this intermediate is key to the reaction's success. The electron-rich nature of the benzofuran ring system helps to stabilize this transient species, which is subsequently protonated by a proton source in the reaction medium to yield the final product. The process can be facilitated by heat or transition metal catalysts that lower the activation energy of the C-C bond cleavage.[5]

Figure 1: Generalized workflow for the decarboxylation of the target molecule.

Method 1: High-Temperature Thermal Decarboxylation

This classical approach relies on high thermal energy to overcome the activation barrier for decarboxylation. The choice of a high-boiling, inert solvent is critical. Quinoline is often employed not only for its high boiling point (~237 °C) but also because it can act as a basic catalyst, facilitating the process.[6]

Rationale for Method Selection

Thermal decarboxylation is robust and requires no specialized catalysts, making it straightforward to implement. It is particularly effective for substrates where the intermediate carbanion is reasonably stable. The high temperature ensures complete reaction, though it may not be suitable for thermally sensitive substrates.

Experimental Protocol: Thermal Decarboxylation

Materials & Equipment:

-

3-Chloro-7-methyl-1-benzofuran-2-carboxylic acid (1.0 eq)

-

Quinoline (10-20 volumes)

-

Copper powder (optional, 0.1 eq, as a catalyst promoter)

-

Hydrochloric acid (2 M)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, reflux condenser, heating mantle with sand bath, magnetic stirrer

-

Separatory funnel, rotary evaporator, equipment for silica gel column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-Chloro-7-methyl-1-benzofuran-2-carboxylic acid. Add quinoline (e.g., 10 mL for 1 g of starting material). Rationale: Quinoline serves as a high-boiling solvent to achieve the necessary reaction temperature.

-

(Optional): Add copper powder. Rationale: While not always necessary, copper can sometimes catalyze the decarboxylation of heteroaromatic acids, potentially allowing for lower temperatures or shorter reaction times.

-

Heating: Heat the mixture in a sand bath to 200-220 °C. Monitor the reaction by TLC (thin-layer chromatography) or by observing the cessation of CO₂ evolution (bubbling). The reaction is typically complete within 2-6 hours.

-

Work-up - Quenching: Cool the reaction mixture to room temperature. Carefully and slowly pour the dark mixture into a beaker containing 2 M HCl (approx. 10 volumes). Stir vigorously. Rationale: The acid wash protonates the basic quinoline, forming a water-soluble salt that can be removed from the organic product.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the product with ethyl acetate (3 x 20 mL). Combine the organic layers.

-

Washing: Wash the combined organic layers sequentially with 2 M HCl (2 x 20 mL) to remove all traces of quinoline, followed by saturated sodium bicarbonate solution (1 x 20 mL), and finally brine (1 x 20 mL). Rationale: The bicarbonate wash removes any unreacted acidic starting material.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: Purify the resulting crude oil or solid by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield pure 3-Chloro-7-methyl-1-benzofuran.

Method 2: Copper-Catalyzed Protodecarboxylation

Transition-metal catalysis offers a milder alternative to harsh thermal conditions. Copper salts, in particular, are well-established catalysts for the decarboxylation of aromatic and heteroaromatic carboxylic acids.[7][8][9] The reaction is believed to proceed via a copper carboxylate intermediate, which facilitates the cleavage of the C-C bond.

Rationale for Method Selection

This method significantly lowers the required reaction temperature (typically 100-150 °C) compared to the purely thermal approach, enhancing compatibility with more sensitive functional groups.[9] It is highly efficient for many heteroaromatic systems and represents a good balance between reaction speed and mildness.

Figure 2: Simplified catalytic cycle for copper-catalyzed protodecarboxylation.

Experimental Protocol: Copper-Catalyzed Decarboxylation

Materials & Equipment:

-

3-Chloro-7-methyl-1-benzofuran-2-carboxylic acid (1.0 eq)

-

Copper(I) oxide (Cu₂O) or Copper(I) bromide (CuBr) (5-10 mol%)

-

A high-boiling polar aprotic solvent such as N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), or Diglyme

-

1,10-Phenanthroline or TMEDA (tetramethylethylenediamine) (optional ligand, 10-20 mol%)

-

Diatomaceous earth (Celite®)

-

Standard equipment as listed in Method 1

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the starting acid, copper(I) oxide (e.g., 5 mol%), and the optional ligand (e.g., 10 mol% 1,10-phenanthroline). Rationale: The ligand can accelerate the reaction by stabilizing the copper intermediates.

-

Solvent Addition: Add the degassed solvent (e.g., NMP, 10-15 volumes) via syringe.

-

Heating: Heat the reaction mixture to 120-150 °C with vigorous stirring. Monitor the reaction progress by TLC. The reaction is often complete in 4-12 hours.

-

Work-up - Filtration: Cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove the insoluble copper catalyst. Wash the pad with additional ethyl acetate.

-

Extraction and Washing: Transfer the filtrate to a separatory funnel. Wash extensively with water (3-5 times) to remove the high-boiling solvent (DMF/NMP). Follow with a brine wash.

-

Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product via silica gel column chromatography to obtain the desired 3-Chloro-7-methyl-1-benzofuran.

Method 3: Microwave-Assisted Decarboxylation

Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to heat reactions rapidly and efficiently.[10] This technique can dramatically reduce reaction times from hours to minutes and often improves yields by minimizing the formation of thermal degradation byproducts.[11][12][13]

Rationale for Method Selection

This is the preferred method for high-throughput synthesis and rapid protocol optimization. The direct heating of polar molecules by microwaves leads to uniform and instantaneous heating, which can drive the decarboxylation to completion in a fraction of the time required by conventional heating.[14]

Experimental Protocol: Microwave-Assisted Decarboxylation

Materials & Equipment:

-

3-Chloro-7-methyl-1-benzofuran-2-carboxylic acid (1.0 eq)

-

Solvent: NMP or DMF (microwave-compatible)

-

Dedicated microwave synthesis reactor with sealed reaction vessels

-

Standard work-up and purification equipment

Procedure:

-

Reaction Setup: In a microwave reaction vessel equipped with a small magnetic stir bar, place the starting acid. Add the solvent (e.g., 3-5 mL of NMP).

-

Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 180-220 °C) for 15-45 minutes. The reaction progress can be monitored by running a series of reactions at different time points. Safety Note: Only use equipment specifically designed for microwave chemistry. Do not heat sealed vessels in a domestic microwave oven.

-

Work-up: After the reaction is complete and the vessel has cooled to a safe temperature (<50 °C), open the vessel. Dilute the contents with ethyl acetate.

-

Extraction and Purification: Follow the same work-up and purification procedure as described in Method 2 (steps 5-7) to isolate the final product.

Comparative Summary of Techniques

| Parameter | Method 1: Thermal | Method 2: Copper-Catalyzed | Method 3: Microwave-Assisted |

| Temperature | 200–220 °C | 120–150 °C | 180–220 °C |

| Reaction Time | 2–6 hours | 4–12 hours | 15–45 minutes |

| Key Reagents | Quinoline | Cu(I) salt, NMP/DMF | NMP/DMF |

| Pros | Simple setup, no catalyst cost | Milder conditions, good functional group tolerance | Extremely fast, high efficiency, often cleaner reactions |

| Cons | Harsh conditions, potential for side products, difficult solvent removal | Catalyst cost and removal, longer reaction time than MW | Requires specialized equipment |

| Ideal Use Case | Robust, large-scale synthesis of stable molecules | Substrates with moderate thermal sensitivity | Rapid synthesis, library generation, optimization |

Product Characterization

Successful decarboxylation should be confirmed by standard analytical techniques:

-

¹H NMR: Disappearance of the carboxylic acid proton signal and confirmation of the expected aromatic and methyl signals for 3-Chloro-7-methyl-1-benzofuran.

-

¹³C NMR: Disappearance of the carboxyl carbon signal (~160-170 ppm).

-

Mass Spectrometry: Observation of the correct molecular ion peak for the product.

-

TLC: A higher Rf value for the less polar product compared to the carboxylic acid starting material.

Safety Precautions

-

High Temperatures: All heating operations should be conducted in a well-ventilated fume hood behind a safety shield. Use sand baths for even heating and to contain spills.

-

Quinoline: Quinoline is toxic and has a strong, unpleasant odor. Handle exclusively in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Microwave Reactor: Follow all manufacturer safety guidelines. Never exceed the recommended volume or pressure limits for the reaction vessels. Ensure the vessel has cooled sufficiently before opening.

-

Solvents: DMF and NMP are reproductive toxins. Handle with care, avoiding inhalation and skin contact.

References

- Clark, J. H., & Macquarrie, D. J. (1998). Catalysis of liquid phase organic reactions using supported reagents.

-

Bilodeau, F., Brochu, M. C., Guimond, N., Thesen, K. H., & Forgione, P. (2010). Palladium-catalyzed decarboxylative cross-coupling reaction between heteroaromatic carboxylic acids and aryl halides. The Journal of Organic Chemistry, 75(5), 1550–1560. [Link]

- Goossen, L. J., Rodriguez, N., & Lauth, J. (2005). Palladium-catalyzed decarboxylative cross-coupling of aromatic carboxylates with aryl halides.

- Stang, E. M., & White, M. C. (2009). Total synthesis of (−)-spinosyn A.

- Bilodeau, F., Brochu, M.-C., Guimond, N., Thesen, K. H., & Forgione, P. (2010). Palladium-catalyzed decarboxylative cross-coupling reaction between heteroaromatic carboxylic acids and aryl halides. Journal of Organic Chemistry, 75(5), 1550-1560.

- Jin, J., & Jin, T. (2024).

- Boehm, P., Martini, T., Lee, Y. H., Cacherat, B., & Morandi, B. (2021). Palladium Catalyzed Decarbonylative Iodination of Aryl Carboxylic Acids Enabled by Ligand Assisted Halide Exchange.

- Zhang, Y., Wu, J., & Jiao, N. (2025).

- Daugulis, O., & Zaitsev, V. G. (2005). Copper-catalyzed arylation of C-H bonds.

- Wang, M., Yuen, O. Y., Ng, S. S., & So, C. M. (2025).

- Powers, D. C., & Ritter, T. (2023). Copper-Catalyzed Decarboxylative Elimination of Carboxylic Acids to Styrenes. The Journal of Organic Chemistry, 88(3), 1564–1570.

- Clayton, T. W., et al. (2001). Decarboxylation of salts of aromatic carboxylic acids and their role in cross-linking reactions. Preprints of Papers- American Chemical Society, Division of Fuel Chemistry.

- Wang, D., & Glorius, F. (2010). Rhodium (III)‐Catalyzed C− H Activation and Annulation with Alkenes.

- Zhang, M., Zhang, S., & Zhang, Y. (2021). Pd/C Catalyzed Decarboxylation-Transfer Hydrogenation of Quinoline Carboxylic Acids. Letters in Organic Chemistry, 18(8), 614-620.

- Tanaka, K., & Tanaka, K. (2011). Rhodium-catalyzed decarboxylative cycloaddition route to substituted anilines. Organic letters, 13(11), 2802–2805.

- Takise, R., Muto, K., & Yamaguchi, J. (2017). Rhodium-Catalyzed Decarbonylative Borylation of Aromatic Thioesters for Facile Diversification of Aromatic Carboxylic Acids.

- Gulati, S., John, S. E., & Shankaraiah, N. (2021). Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects. Beilstein Journal of Organic Chemistry, 17, 819-865.

- Chen, Y., & Diao, T. (2018). Pd-catalyzed C2 decarboxylative-coupling of quinoline N-oxide with carboxylic acids.

- Shang, R., & Fu, Y. (2015). Copper mediated decarboxylative direct C–H arylation of heteroarenes with benzoic acids.

- Chen, J., Wang, L., & Li, P. (2017). Microwave-Assisted Silver-Catalyzed Protodecarboxylation and Decarboxylative Iodination of Aromatic Carboxylic Acids. Molecules, 22(11), 1836.

- Ellman, J. A., & Bergman, R. G. (2014). Rh(III)-Catalyzed Decarboxylative Coupling of Acrylic Acids with Unsaturated Oxime Esters: Carboxylic Acids Serve as Traceless Activators. Journal of the American Chemical Society, 136(7), 2908–2918.

- Zhang, M., Zhang, S., & Zhang, Y. (2020). Pd/C Catalyzed Decarboxylation-Transfer Hydrogenation of Quinoline Carboxylic Acids. Letters in Organic Chemistry.

- Procter, D. J., & Ko, S. (2023). Decarboxylative, Radical C–C Bond Formation with Alkyl or Aryl Carboxylic Acids: Recent Advances. Synlett.

- Jones, G. B., & Chapman, B. J. (1993). Decarboxylation of indole-2-carboxylic acids: improved procedures. The Journal of Organic Chemistry, 58(20), 5558–5559.

- Lercher, J. A., et al. (2023). Decarboxylation and Tandem Reduction/Decarboxylation Pathways to Substituted Phenols from Aromatic Carboxylic Acids Using Bimetallic Nanoparticles on Supported Ionic Liquid Phases as Multifunctional Catalysts. Journal of the American Chemical Society.

- Chen, J., & Ju, J. (2012). Rhodium-Catalyzed Cross-Coupling Reactions of Carboxylate and Organoboron Compounds via Chelation-Assisted C–C Bond Activation. Organometallics, 31(24), 8561–8569.

- Goossen, L. J., Lange, P. P., & Rodriguez, N. (2008). Copper-Catalyzed Decarboxylation of Aromatic Carboxylic Acids: En Route to Milder Reaction Conditions.

- Majumdar, K. C., & Chattopadhyay, B. (2017). Total synthesis of natural products containing benzofuran rings. RSC advances, 7(41), 25337-25372.

- Aslam, M., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC advances, 9(52), 30646-30663.

- Cabrera-Rivera, F. A., et al. (2017). Solvent-and Catalyst-Free Microwave-Assisted Decarboxylation of Malonic Acid Derivatives. Green and Sustainable Chemistry, 7(4), 270-280.

- Surati, M. A., Jauhari, S., & Desai, K. R. (2012). A brief review: Microwave assisted organic reaction. Archives of Applied Science Research, 4(1), 645-661.

- Basawaraj, R., & Sangapure, S. S. (2007). Synthesis of some 3-aryl-2-(5'-chloro-3'-methylbenzofuran-2'-yl)-1, 4-quinoxalyl methanes of biological interest. Trends in Applied Sciences Research, 2(4), 351-355.

- Kawase, Y., & Takashima, S. (1962). Syntheses of Benzofuran-carboxylic Acids and the Acetylation of Their Esters. Bulletin of the Chemical Society of Japan, 35(1), 12-16.

- Shankaraiah, N., et al. (2021). Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects. Beilstein Journal of Organic Chemistry, 17, 819-865.

- Aslam, M., et al. (2024).

- Rawat, M., & Singh, A. (2016). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 8(5), 633-644.

- Harish Kumar, D. R., & Karvekar, M. D. (2010). Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. E-Journal of Chemistry, 7(2), 636-640.

- Larrosa, I., et al. (2009). Silver-Catalyzed Protodecarboxylation of Heteroaromatic Carboxylic Acids. Organic Letters, 11(24), 5710–5713.

- Gule, N., & O’Brien, P. (2020).

- Westheimer, F. H. (1941). The Decarboxylation of β-Keto Acids. Journal of the American Chemical Society, 63(7), 1977-1978.

- Raposo, C., et al. (2012).